
1-((1-(Thiazol-2-yl)piperidin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((1-(Thiazol-2-yl)piperidin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. This compound has been shown to have potent antitumor activity against a variety of cancer cell lines, making it a promising candidate for further investigation.
作用機序
1-((1-(Thiazol-2-yl)piperidin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea exerts its antitumor activity by inhibiting the activity of BTK, a key enzyme involved in the B-cell receptor signaling pathway. BTK plays a critical role in the survival and proliferation of cancer cells, making it an attractive target for drug development. 1-((1-(Thiazol-2-yl)piperidin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea binds to the active site of BTK, preventing its activity and ultimately leading to the death of cancer cells.
Biochemical and physiological effects:
1-((1-(Thiazol-2-yl)piperidin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea has been shown to have potent antitumor activity against a variety of cancer cell lines, both in vitro and in vivo. In addition to its effects on cancer cells, 1-((1-(Thiazol-2-yl)piperidin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea has also been shown to have immunomodulatory effects, enhancing the activity of immune cells such as T cells and natural killer cells. This dual mechanism of action makes 1-((1-(Thiazol-2-yl)piperidin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea a promising candidate for further investigation in the treatment of cancer.
実験室実験の利点と制限
One of the major advantages of 1-((1-(Thiazol-2-yl)piperidin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea is its high potency and selectivity for BTK, making it a promising candidate for further study. However, one of the limitations of 1-((1-(Thiazol-2-yl)piperidin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea is its relatively short half-life, which may limit its efficacy in vivo. Additionally, further studies are needed to investigate the potential toxicity of 1-((1-(Thiazol-2-yl)piperidin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea and its effects on normal cells.
将来の方向性
There are several potential future directions for the study of 1-((1-(Thiazol-2-yl)piperidin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea. One area of interest is the development of combination therapies that can enhance the antitumor activity of 1-((1-(Thiazol-2-yl)piperidin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea. Additionally, further studies are needed to investigate the potential immunomodulatory effects of 1-((1-(Thiazol-2-yl)piperidin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea and its potential role in enhancing the activity of immune cells. Finally, the development of 1-((1-(Thiazol-2-yl)piperidin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea analogs with improved pharmacokinetic properties may enhance its efficacy in vivo and make it a viable candidate for clinical development.
Conclusion:
In conclusion, 1-((1-(Thiazol-2-yl)piperidin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea is a promising small molecule inhibitor with potent antitumor activity against a variety of cancer cell lines. Its mechanism of action involves the inhibition of BTK, a key enzyme involved in the survival and proliferation of cancer cells. While there are limitations to the use of 1-((1-(Thiazol-2-yl)piperidin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea, such as its short half-life, its potential for combination therapy and immunomodulatory effects make it a promising candidate for further investigation in the treatment of cancer.
合成法
The synthesis of 1-((1-(Thiazol-2-yl)piperidin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea involves a multi-step process that begins with the reaction of thiazole-2-carboxylic acid with piperidine to form the thiazole-piperidine intermediate. This intermediate is then reacted with 4-(trifluoromethyl)phenyl isocyanate to form the final product, 1-((1-(Thiazol-2-yl)piperidin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea. The synthesis of 1-((1-(Thiazol-2-yl)piperidin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea has been optimized to provide high yields and purity, making it a viable candidate for further study.
科学的研究の応用
1-((1-(Thiazol-2-yl)piperidin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea has been extensively studied for its antitumor activity in preclinical models of cancer. Studies have shown that 1-((1-(Thiazol-2-yl)piperidin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea inhibits the proliferation of cancer cells by targeting key signaling pathways involved in cell growth and survival. In particular, 1-((1-(Thiazol-2-yl)piperidin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea has been shown to inhibit the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in the B-cell receptor signaling pathway. This inhibition leads to the suppression of downstream signaling pathways, ultimately resulting in the death of cancer cells.
特性
IUPAC Name |
1-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]-3-[4-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N4OS/c18-17(19,20)13-3-5-14(6-4-13)23-15(25)22-10-12-2-1-8-24(11-12)16-21-7-9-26-16/h3-7,9,12H,1-2,8,10-11H2,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFELCGGDQGYIHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CS2)CNC(=O)NC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-(Thiazol-2-yl)piperidin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

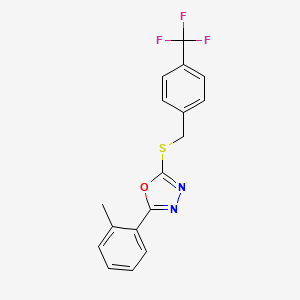
![4-[bis(2-cyanoethyl)sulfamoyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2901105.png)

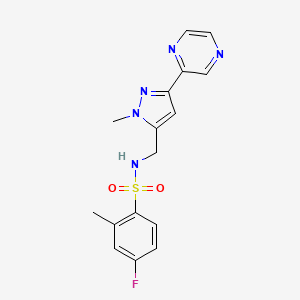
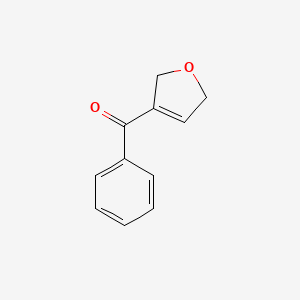
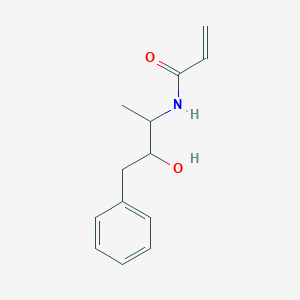
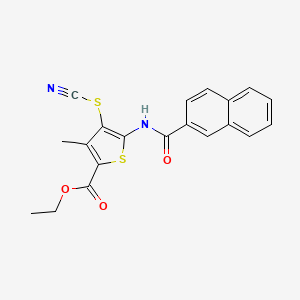
![1'-(2-(4-Fluorophenoxy)acetyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2901114.png)

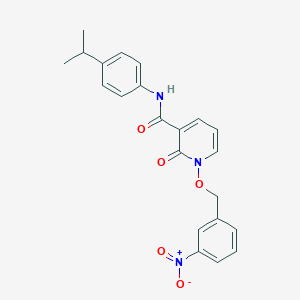
![N-(1,3-benzothiazol-2-yl)-2-[1-(2-methoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2901118.png)
![5-methyl-2-(4-nitrobenzyl)-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2901121.png)
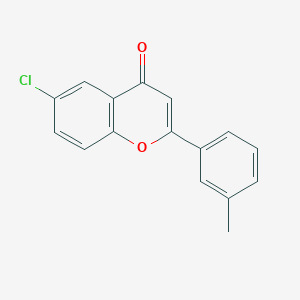
![N-(4-fluorophenyl)-2-[[3-(2-methoxyethyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2901124.png)